

# Independent Validation of Andolast: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of publicly available clinical trial data for **Andolast** against established alternative treatments for asthma and allergic rhinitis. The information is intended to support independent validation and inform research and drug development efforts.

## **Comparative Efficacy in Asthma**

The primary indication for **Andolast** is the treatment of mild to moderate asthma. Clinical trial data from the ANDAST trial has demonstrated its efficacy in improving lung function and reducing asthma symptoms. This section compares the performance of **Andolast** with other commonly prescribed asthma medications: Montelukast (a leukotriene receptor antagonist), Fluticasone Propionate (an inhaled corticosteroid), and Cromolyn Sodium (a mast cell stabilizer).

#### **Quantitative Data Summary**

The following table summarizes the key quantitative outcomes from clinical trials of **Andolast** and its comparators. It is important to note that the data is collated from separate studies with inherent differences in patient populations, study designs, and baseline characteristics, which may limit direct cross-trial comparisons.



| Drug            | Trial/Study                                     | Patient<br>Population                                                  | Dosage                        | Treatment<br>Duration | Primary Outcome: Change in FEV1                                                              | Secondar<br>y<br>Outcomes                                                                                                                                               |
|-----------------|-------------------------------------------------|------------------------------------------------------------------------|-------------------------------|-----------------------|----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Andolast        | ANDAST<br>Trial                                 | 549<br>symptomati<br>c patients<br>with mild to<br>moderate<br>asthma  | 2 mg, 4<br>mg, 8 mg<br>t.i.d. | 12 weeks              | Dose- dependent significant improveme nt over placebo (p = 0.011 for overall compariso n)    | Significantl y increased asthma control days and free days Significantl y reduced use of rescue medication Significantl y decreased incidence of asthma exacerbati ons. |
| Montelukas<br>t | Subgroup<br>analysis of<br>a pediatric<br>trial | 87 patients (6-14 years old) with milder asthma (FEV1 > 75% predicted) | 5 mg once<br>daily            | 8 weeks               | Significant improveme nt in percentage change from baseline compared to placebo (p = 0.005). | Significantl y improved PEF Reduced nocturnal awakening s Improved quality of life.                                                                                     |



| Montelukas<br>t           | Pooled<br>analysis of<br>7 studies                   | Adults with mild-to-moderate chronic asthma (baseline FEV1 > 80% or > 75% predicted) | Not<br>specified in<br>abstract   | Not<br>specified in<br>abstract         | 7-8% improveme nt from baseline vs. 1-4% for placebo $(p \le 0.02)$ .                 | - Increased<br>rescue-free<br>days (22-<br>30% vs. 8-<br>13% for<br>placebo).                                |
|---------------------------|------------------------------------------------------|--------------------------------------------------------------------------------------|-----------------------------------|-----------------------------------------|---------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Fluticasone<br>Propionate | Dose-<br>ranging<br>study                            | 672<br>patients<br>with<br>moderate<br>asthma                                        | 50, 100,<br>200, 400<br>μg b.i.d. | 4 weeks                                 | Dose-related increase in percent predicted FEV1 (increase per doubling dose = 1.1%).  | - Dose- related increases in morning and evening PEFR Dose- related reduction in rescue bronchodil ator use. |
| Cromolyn                  | Double-<br>blind,<br>placebo-<br>controlled<br>trial | 83 adult<br>chronic<br>asthmatics                                                    | 1 mg per<br>actuation<br>(MDI)    | 10 weeks<br>(double-<br>blind<br>phase) | Significant improveme nt in FEV1 at each clinic visit compared to placebo (p < 0.05). | Significant improveme nt in daily diary symptoms (cough, breathless ness, asthma severity)Reduced concomitan |



t bronchodil ator use.

#### **Experimental Protocols**

Detailed methodologies are crucial for the independent assessment of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.

#### **Andolast: The ANDAST Trial**

- Study Design: A multicentered, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 549 adult patients with symptomatic mild or moderate asthma.
- Intervention: Patients were randomized to receive one of three doses of Andolast (2 mg, 4 mg, or 8 mg) administered three times daily (t.i.d.) or a matching placebo.
- Duration: 12 weeks.
- Primary Outcome: The primary efficacy endpoint was the change from baseline in the absolute value of Forced Expiratory Volume in one second (FEV1) after 12 weeks of treatment.
- Secondary Outcomes: Efficacy and safety were also evaluated through Peak Expiratory Flow Rate (PEFR), a daily symptom diary, and a quality of life questionnaire. Other secondary endpoints included the number of asthma control days, rescue medication use, and the incidence of asthma exacerbations.
- Statistical Analysis: Treatment groups were compared for homogeneity at baseline. A one-way ANOVA with treatment as a fixed effect and baseline values as a covariate was used for the primary analysis of continuous variables. A dose-response methodology was used to compare the three Andolast doses with placebo.

#### **Montelukast: Pediatric Asthma Study**



- Study Design: An 8-week multi-center, randomized, double-blind, parallel-group study.
- Participants: A subgroup of 87 patients aged 6-14 years with milder persistent asthma, defined as a baseline FEV1 of >75% of the predicted value.
- Intervention: Patients received either montelukast 5 mg or a placebo once daily.
- Duration: 8 weeks.
- Primary Outcome: The percentage change in FEV1 from baseline compared with placebo.
- Secondary Outcomes: Other efficacy endpoints included clinic-measured Peak Expiratory
   Flow (PEF), number of nocturnal awakenings, and quality of life assessments.

#### Fluticasone Propionate: Dose-Ranging Study

- Study Design: A 4-week, multicenter, double-blind, randomized, parallel group study.
- Participants: 672 patients with moderate asthma who were already receiving inhaled steroid therapy.
- Intervention: Patients were randomized to one of four doses of inhaled fluticasone propionate (50, 100, 200, or 400 micrograms twice daily) or beclomethasone dipropionate (200 micrograms twice daily).
- Duration: 4 weeks.
- Primary Outcome: The study aimed to investigate the dose-effect relationship of fluticasone propionate on lung function.
- Efficacy Measures: Efficacy was assessed through morning and evening Peak Expiratory
  Flow Rate (PEFR), clinic lung function tests (including FEV1 and FVC), percentage of
  symptom-free days, and the use of extra bronchodilators.

#### **Cromolyn Sodium: MDI Efficacy Study**

Study Design: A double-blind, placebo-controlled, parallel-group study.



- Participants: 93 subjects with asthma (aged 8 to 58 years) whose condition was wellcontrolled with cromolyn sodium capsules.
- Intervention: After a single-blind placebo washout period that induced worsening of asthma, patients were randomized to receive either active cromolyn sodium or placebo via a metered-dose inhaler (MDI).
- Duration: A 10-week double-blind treatment phase.
- Efficacy Variables: Efficacy was evaluated using daily diary data (symptoms), physician evaluations, and spirometry (including FEV1).

### **Signaling Pathways and Mechanism of Action**

**Andolast**'s therapeutic effect is attributed to its role as a mast cell stabilizer and its ability to inhibit the synthesis of pro-inflammatory cytokines. The following diagrams illustrate the key signaling pathways involved.

#### Andolast's Inhibition of Mast Cell Degranulation

**Andolast**'s primary mechanism of action involves the stabilization of mast cells by preventing the influx of calcium ions (Ca2+), a critical step in the degranulation process that releases histamine and other inflammatory mediators.





Click to download full resolution via product page

Andolast blocks calcium channels to prevent mast cell degranulation.

## **Andolast's Inhibition of Pro-inflammatory Cytokine Synthesis**

In addition to stabilizing mast cells, **Andolast** has been shown to inhibit the synthesis of key pro-inflammatory cytokines, IL-4 and IL-13, which are crucial in the inflammatory cascade of allergic asthma.





Click to download full resolution via product page

Andolast inhibits signaling pathways leading to IL-4 and IL-13 synthesis.

## Experimental Workflow for a Typical Asthma Clinical Trial



The following diagram outlines a generalized workflow for a randomized, placebo-controlled clinical trial investigating a new asthma treatment, based on the protocols reviewed.





#### Click to download full resolution via product page

Generalized workflow for a randomized controlled asthma clinical trial.

 To cite this document: BenchChem. [Independent Validation of Andolast: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667392#independent-validation-of-published-andolast-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com